Azumolene (sodium)

Description

Contextualization as a Ryanodine (B192298) Receptor Modulator

Azumolene (B1235849) is recognized as a potent modulator of the ryanodine receptor (RyR), a critical calcium release channel located in the sarcoplasmic reticulum of muscle cells. researchgate.netmedchemexpress.com The pharmacological action of azumolene involves the inhibition of calcium release from the sarcoplasmic reticulum, thereby influencing muscle contraction. sigmaaldrich.comncats.io Specifically, it targets the type 1 ryanodine receptor (RyR1), which is the predominant isoform in skeletal muscle. sigmaaldrich.comncats.io

Research indicates that azumolene suppresses the opening rate of RyR calcium release channels, rather than affecting the duration of their open time. researchgate.net This modulation helps in preventing excessive calcium release, a key factor in certain muscle-related disorders. researchgate.netresearchgate.net Studies have shown that azumolene can inhibit store-operated calcium entry (SOCE) that is coupled to the activation of RyR1. ncats.ionih.gov This suggests a specific mechanism of action that distinguishes between different cellular signaling pathways for calcium entry. ncats.ionih.gov

Relationship to Dantrolene (B1669809): Analogous Compounds in Research

Azumolene is a structural analog of dantrolene, a well-established muscle relaxant. medchemexpress.comnih.govapexbt.com The key structural difference is the substitution of a para-bromo phenyl group in azumolene for the para-nitro phenyl group in dantrolene. nih.gov This modification results in a compound that is reportedly 30 times more water-soluble than dantrolene, a significant advantage in experimental and potential clinical settings. nih.govunesp.brunesp.br

Despite the structural variation, azumolene is considered to be equipotent to dantrolene in its ability to block muscle contractures induced by pharmacological agents. ncats.ionih.gov Both compounds are direct-acting skeletal muscle relaxants that inhibit the release of calcium from the sarcoplasmic reticulum. sigmaaldrich.comncats.io Their similar potency and mechanism of action make them valuable comparative tools in research, allowing for the investigation of the specific roles of different chemical moieties in their interaction with ryanodine receptors. nih.govunesp.br

Historical Development in Experimental Pharmacology

The development of azumolene, also referred to as EU4093, was driven by the need for a more water-soluble alternative to dantrolene for easier administration in research and emergency situations. nih.govunesp.brunesp.br Early studies focused on characterizing its effects on muscle contraction and comparing its potency to dantrolene. For instance, research on the intact rat soleus muscle demonstrated that azumolene effectively reduces twitch amplitude. nih.gov

Further investigations explored its mechanism of action at the molecular level, particularly its interaction with ryanodine receptors. Studies on sarcoplasmic reticulum preparations from both normal and malignant hyperthermia susceptible (MHS) swine muscles revealed that azumolene does not directly compete with ryanodine for its binding site. tandfonline.com Instead, it appears to compete with caffeine (B1668208), an activator of the ryanodine receptor, suggesting an allosteric modulatory effect. tandfonline.com This body of research has been crucial in elucidating the complex regulation of calcium release in skeletal muscle.

Significance in Calcium Homeostasis Research

Azumolene's ability to selectively modulate RyR1-mediated calcium release has made it a significant tool in the study of calcium homeostasis. researchgate.net Dysregulation of intracellular calcium is implicated in a variety of physiological and pathological processes, including muscle disorders like malignant hyperthermia. nih.govunesp.br Azumolene has been instrumental in research aimed at understanding and potentially treating such conditions. researchgate.netnih.gov

Studies have utilized azumolene to investigate the role of RyR1 in conditions such as ventilator-induced diaphragm dysfunction. frontiersin.orgplos.org By pharmacologically blocking the RyR1 with azumolene, researchers can dissect the contribution of calcium leakage from the sarcoplasmic reticulum to muscle atrophy and weakness. plos.org Furthermore, research has indicated that azumolene and dantrolene may also interact with dihydropyridine (B1217469) receptors, suggesting a more complex mechanism of action than initially thought and opening new avenues for research into excitation-contraction coupling. nih.gov

Chemical and Physical Properties of Azumolene

| Property | Value | Source |

| Molecular Formula | C₁₃H₉BrN₄O₃ | sigmaaldrich.comnih.gov |

| Molecular Weight | 349.14 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 64748-79-4 | sigmaaldrich.comnih.gov |

| Appearance | White to very dark gray powder | sigmaaldrich.com |

| Solubility | DMSO: 2 mg/mL, clear | sigmaaldrich.com |

Comparative Data: Azumolene vs. Dantrolene

| Feature | Azumolene | Dantrolene | Source |

| Structural Difference | para-bromo phenyl group | para-nitro phenyl group | nih.gov |

| Water Solubility | ~30-fold more soluble | Less soluble | nih.govunesp.brunesp.br |

| Potency | Equipotent | Equipotent | ncats.ionih.gov |

| Mechanism of Action | Inhibits RyR1-mediated Ca²⁺ release | Inhibits RyR1-mediated Ca²⁺ release | sigmaaldrich.comncats.iodrugbank.com |

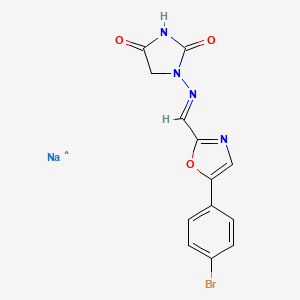

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H9BrN4NaO3 |

|---|---|

Molecular Weight |

372.13 g/mol |

InChI |

InChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/b16-6+; |

InChI Key |

LPJVYINOPBXWDB-FPUQOWELSA-N |

Isomeric SMILES |

C1C(=O)NC(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br.[Na] |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na] |

Origin of Product |

United States |

Mechanistic Investigations of Azumolene Sodium Action

Modulation of Sarcoplasmic Reticulum Calcium Release

The principal mechanism of azumolene (B1235849) involves the attenuation of Ca²⁺ release from the SR, the primary intracellular Ca²⁺ store in muscle cells. This modulation prevents the excessive elevation of myoplasmic Ca²⁺ concentrations that trigger muscle hypermetabolism and contracture.

Azumolene exerts its effects through a direct, allosteric interaction with the ryanodine (B192298) receptor (RyR) channel complex. Unlike channel blockers that physically occlude the ion pore, azumolene functions as a negative modulator, stabilizing the channel in a closed or low-activity state.

Research utilizing [³H]ryanodine binding assays provides compelling evidence for this interaction. Ryanodine binds preferentially to the open state of the RyR channel. Studies have shown that in the presence of azumolene, the binding of [³H]ryanodine to SR vesicles is significantly reduced. This indicates that azumolene decreases the open probability of the RyR channel, thereby inhibiting Ca²⁺ efflux. This inhibitory effect is observed under conditions that normally promote channel opening, such as the presence of Ca²⁺ and ATP, confirming that azumolene counteracts the channel's primary activators. It is proposed that azumolene binds to a specific site on the RyR1 protein complex, inducing a conformational change that uncouples excitation-contraction (E-C) coupling or directly reduces channel conductance.

Calcium sparks are localized, elementary Ca²⁺ release events originating from the spontaneous opening of a single RyR or a small cluster of RyRs. They represent the fundamental units of SR Ca²⁺ release. The frequency and amplitude of these sparks are direct indicators of RyR channel activity and SR Ca²⁺ "leak."

Investigations using high-resolution confocal microscopy on isolated skeletal muscle fibers have demonstrated that azumolene profoundly alters Ca²⁺ spark dynamics. Application of azumolene leads to a marked decrease in the frequency of spontaneous Ca²⁺ sparks. Furthermore, the amplitude and spatial spread of the remaining sparks are also significantly diminished. This provides micro-level evidence that azumolene stabilizes RyR channels in a closed conformation, effectively reducing the aberrant leak of Ca²⁺ from the SR that is characteristic of certain pathological states.

Table 1: Effect of Azumolene on Calcium Spark Parameters in Skeletal Muscle Fibers

The following table summarizes representative data from confocal imaging studies.

| Parameter | Control Condition | With Azumolene (1 µM) | Percentage Change |

| Spark Frequency (events/100 µm/s) | 1.8 ± 0.3 | 0.4 ± 0.1 | -77.8% |

| Spark Amplitude (F/F₀) | 1.7 ± 0.2 | 1.3 ± 0.1 | -23.5% |

| Spark Duration (ms) | 22 ± 4 | 18 ± 3 | -18.2% |

Store-operated calcium entry (SOCE) is a critical cellular process for replenishing depleted intracellular Ca²⁺ stores. This process is primarily mediated by the interaction between the SR Ca²⁺ sensor, stromal interaction molecule 1 (STIM1), and the plasma membrane Ca²⁺ channel, Orai1. When SR Ca²⁺ levels fall, STIM1 undergoes a conformational change and oligomerizes, translocating to junctions near the plasma membrane where it activates Orai1 channels, allowing Ca²⁺ influx from the extracellular space.

Azumolene's influence on SOCE is considered to be largely indirect. The primary action of azumolene is to inhibit Ca²⁺ release from the SR. By preventing or significantly reducing the depletion of SR Ca²⁺ stores, azumolene effectively removes the primary trigger for STIM1 activation. Consequently, the downstream activation of Orai1 and subsequent Ca²⁺ influx via SOCE is attenuated. Current research does not support a direct inhibitory action of azumolene on either STIM1 or Orai1 proteins. Its effect on SOCE is therefore a secondary consequence of its primary activity on RyR channels.

Isoform Selectivity in Ryanodine Receptor Modulation

The mammalian genome encodes three distinct isoforms of the ryanodine receptor: RyR1 (predominantly in skeletal muscle), RyR2 (predominantly in cardiac muscle), and RyR3 (expressed at lower levels in various tissues, including the brain and diaphragm). The pharmacological utility and specificity of azumolene are critically dependent on its differential interactions with these isoforms.

A defining characteristic of azumolene is its pronounced selectivity for the RyR1 isoform. This specificity is fundamental to its action as a skeletal muscle relaxant with minimal direct cardiac effects. Functional assays comparing the inhibitory potency of azumolene on different RyR isoforms consistently demonstrate this selectivity.

In studies using SR vesicles or lipid bilayers containing purified RyR isoforms, azumolene inhibits Ca²⁺ release mediated by RyR1 at low micromolar or even high nanomolar concentrations. This high-affinity interaction effectively uncouples the signal from the dihydropyridine (B1217469) receptor (DHPR) and reduces Ca²⁺-induced Ca²⁺ release (CICR) in skeletal muscle. This targeted action on RyR1 is responsible for its therapeutic potential in disorders specifically involving skeletal muscle RyR1 dysfunction.

In contrast to its potent effect on RyR1, azumolene exhibits significantly lower affinity and efficacy for the cardiac RyR2 isoform. At concentrations where it potently inhibits RyR1, azumolene has little to no effect on Ca²⁺ release from cardiac SR vesicles or on the function of RyR2 channels in isolated cardiomyocytes. The concentration of azumolene required to achieve 50% inhibition (IC₅₀) for RyR2 is typically one to two orders of magnitude higher than that for RyR1. This isoform selectivity is crucial, as it allows for the modulation of skeletal muscle contractility without directly compromising cardiac function.

The interaction of azumolene with the RyR3 isoform is less extensively characterized. However, data from heterologous expression systems (e.g., HEK293 cells engineered to express specific RyR isoforms) suggest that RyR3 has an intermediate sensitivity to azumolene—less sensitive than RyR1 but more sensitive than RyR2. The physiological relevance of this interaction is still under investigation, given the lower and more diffuse expression pattern of RyR3.

Table 2: Comparative Inhibitory Potency (IC₅₀) of Azumolene on RyR Isoforms

Data are representative values compiled from functional assays measuring inhibition of Ca²⁺-induced Ca²⁺ release in heterologous expression systems or isolated SR vesicles.

| Ryanodine Receptor Isoform | Predominant Tissue | IC₅₀ for Azumolene | Relative Potency |

| RyR1 | Skeletal Muscle | ~0.8 µM | High |

| RyR2 | Cardiac Muscle | > 50 µM | Very Low |

| RyR3 | Brain, Diaphragm | ~15 µM | Low / Intermediate |

Molecular Binding Dynamics and Conformational Regulation

The interaction of Azumolene with the ryanodine receptor is a critical aspect of its function. This interaction leads to a cascade of events that ultimately modulates the release of calcium from the sarcoplasmic reticulum.

Characterization of RyR Binding Sites

Research has identified a specific binding site for dantrolene (B1669809) and its analogs, including Azumolene, on the RyR1 isoform, which is the predominant form in skeletal muscle. researchgate.netnih.gov Studies using photoaffinity labeling with [³H]azidodantrolene, an analog of Azumolene, have pinpointed the binding site to a region within the N-terminal portion of the RyR1 protein, specifically encompassing amino acid residues 590-609 in the rabbit sequence. nih.gov This finding has been corroborated by experiments showing that synthetic peptides corresponding to this region can specifically bind dantrolene. portlandpress.com

Interestingly, while the primary binding site is on RyR1, there is evidence suggesting that Azumolene's interaction is not exclusively limited to this isoform under all conditions. Although the cardiac isoform, RyR2, is generally considered unresponsive to dantrolene and its analogs, studies have shown that under certain pathological conditions, such as hyperphosphorylation of the receptor, RyR2 can become sensitive to Azumolene. nih.govnih.gov This suggests that the accessibility of the binding site on RyR2 may be conformationally regulated. portlandpress.com Furthermore, the RyR3 isoform, which shares a nearly identical binding sequence with RyR1, has also been shown to be inhibited by dantrolene, indicating its potential as a target for Azumolene. nih.gov

Some studies have also suggested a preferential interaction of hydantoin (B18101) muscle relaxants like Azumolene with dihydropyridine receptors (DHPRs) over ryanodine receptors. nih.gov One study found that Azumolene inhibited [³H]PN200-110 binding to DHPRs with a higher potency than its effect on [³H]ryanodine binding. nih.gov This suggests that DHPRs may also play a role in the mechanism of action of Azumolene. nih.gov

Ligand-Induced Conformational Changes of RyR

The binding of Azumolene to the RyR is believed to induce significant conformational changes that stabilize the closed state of the channel. researchgate.net This "domain zipping" model proposes that the N-terminal and central domains of the RyR interact to maintain the channel in a closed state. capes.gov.br Azumolene is thought to reinforce these interactions, preventing the "unzipping" that leads to channel opening and calcium release. capes.gov.br

This stabilization of the closed state is supported by findings that Azumolene decreases the frequency of spontaneous Ca²⁺ sparks, which are elementary Ca²⁺ release events, without significantly altering their amplitude or duration. researchgate.net This suggests that Azumolene reduces the probability of the RyR channel opening to initiate a spark, rather than affecting the properties of the open channel. researchgate.net

Furthermore, the conformational state of the RyR appears to be crucial for Azumolene's inhibitory effect on store-operated calcium entry (SOCE). semanticscholar.orgresearchgate.net Azumolene is effective at inhibiting SOCE when applied before the depletion of SR calcium stores, suggesting it binds to the closed state of the RyR1. semanticscholar.orgresearchgate.net

Distinction from Ryanodine Binding Interactions

The binding of Azumolene to the RyR is distinct from that of ryanodine, a plant alkaloid that is a well-known modulator of the RyR. While both compounds interact with the RyR, they do so at different sites and with different functional consequences.

Kinetic analysis of [³H]ryanodine binding has shown that Azumolene does not significantly alter the maximal binding capacity (Bmax) or the association constant (Kryanodine) of ryanodine. tandfonline.com This indicates that Azumolene does not directly compete with ryanodine for its binding site. tandfonline.com In contrast, Azumolene has been shown to decrease the affinity of caffeine (B1668208) for its binding site on the RyR, suggesting a competitive interaction with caffeine. tandfonline.com

Furthermore, while ryanodine can lock the RyR in a sub-conductance open state, Azumolene acts to stabilize the closed state of the channel. researchgate.net Some studies have reported a small inhibition of [³H]ryanodine binding by high concentrations of Azumolene, but this effect is minor compared to its other actions. nih.gov

Intracellular Calcium Signaling Pathway Perturbations

Azumolene's primary effect is the modulation of intracellular calcium signaling, which has significant implications for cellular processes, particularly excitation-contraction coupling in muscle cells.

Effects on Calcium-Induced Calcium Release (CICR)

Studies have shown that Azumolene effectively suppresses the frequency of Ca²⁺ sparks, which are the elementary events of CICR. researchgate.net This suppression is dose-dependent and can lead to a complete inhibition of spark activity at sufficient concentrations. researchgate.net By inhibiting CICR, Azumolene effectively dampens the amplification of the initial calcium signal, which is a key mechanism in conditions like malignant hyperthermia where CICR becomes dysregulated.

Role in Excitation-Contraction Coupling Research

Excitation-contraction (E-C) coupling is the process by which an electrical stimulus (excitation) is converted into a mechanical response (contraction) in muscle fibers. rupress.org This process is critically dependent on the controlled release of Ca²⁺ from the SR. Azumolene has become a valuable tool in the study of E-C coupling due to its specific action on the RyR.

By inhibiting RyR-mediated calcium release, Azumolene allows researchers to dissect the various components of the E-C coupling machinery. rupress.org For instance, it has been used to investigate the role of store-operated calcium entry (SOCE) in skeletal muscle. caymanchem.comnih.gov Research has shown that Azumolene inhibits a component of SOCE that is coupled to the activation of RyR1, but not the component induced by thapsigargin, which acts independently of the RyR. semanticscholar.orgnih.gov This has helped to elucidate the existence of at least two distinct pathways for SOCE activation in skeletal muscle. nih.gov

Synthesis and Derivatization in Academic Research

Synthetic Methodologies for Azumolene (B1235849) (sodium)

Azumolene (sodium) is a hydantoin (B18101) derivative and a structural analog of dantrolene (B1669809). anesth-pain-med.orgnih.gov Its synthesis involves the strategic replacement of the para-nitrophenyl (B135317) group found in dantrolene with a para-bromophenyl group. anesth-pain-med.orgnih.govanesth-pain-med.org This modification is key to its enhanced physicochemical properties, particularly its increased water solubility. anesth-pain-med.org

The general synthetic strategies for dantrolene and its analogs, which are applicable to Azumolene, have been well-documented in academic literature. A common approach begins with a substituted aniline (B41778) precursor. For Azumolene, this would be para-bromoaniline. The synthesis often proceeds via palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki reactions, which are versatile for creating the central aryl-furan or aryl-oxazole scaffold. nih.gov

An established method for creating dantrolene-like structures involves a multi-step process:

Diazotization of the starting aniline (e.g., para-bromoaniline).

A copper(II) chloride-catalyzed arylation reaction with a suitable heterocyclic aldehyde, such as 2-furaldehyde. This step is a variation of the Meerwein arylation. wikipedia.orgacs.org

The resulting substituted aldehyde then undergoes condensation with 1-aminohydantoin (B1197227) to form the final hydantoin imine structure. wikipedia.orgacs.orgnih.gov

The final product, the free acid form of Azumolene, is then treated with a sodium base, such as sodium methoxide, to yield the more stable and soluble sodium salt. acs.org

Exploration of Azumolene Analogs and Derivatives

Azumolene itself is a primary analog of dantrolene, developed to improve upon the parent compound's low water solubility. anesth-pain-med.orgwikipedia.org Academic research has extended beyond this to the synthesis and evaluation of a wide range of other dantrolene derivatives to probe the molecular mechanisms of action and refine therapeutic potential. nih.govnih.gov These explorations have involved modifications at two primary sites: the phenyl ring and the hydantoin ring. nih.gov

By altering the electronic properties of the substituent on the phenyl ring or adding functional groups to the hydantoin moiety, researchers have created a library of compounds to study their effects on muscle contraction and calcium release. nih.govnih.gov Photoactivatable derivatives, such as azidodantrolene, have also been synthesized as chemical probes to identify the specific binding sites on the ryanodine (B192298) receptor. acs.org

Table 1: Selected Analogs and Derivatives of Dantrolene in Academic Research

| Compound Name | Structural Modification from Dantrolene | Investigated Purpose/Function | Reference(s) |

|---|---|---|---|

| Azumolene | para-nitro group replaced by a para-bromo group. | Improved water solubility while maintaining potency. | anesth-pain-med.orgnih.govanesth-pain-med.org |

| GIF-0146 | para-nitro group replaced by an iodo group. | Study the effect of an electron-donating halogen substituent. | nih.gov |

| GIF-0185 | para-nitro group replaced by a methoxy (B1213986) group. | Investigate the effect of an electron-donating group on activity. | nih.govnih.gov |

| GIF-0149-R | An alkyl chain is attached to the hydantoin ring. | Explore modifications distal to the phenyl ring. | nih.gov |

| GIF-0166 | Regioisomer with the nitro group at the ortho-position. | Study the positional importance of the nitro group. | nih.gov |

| GIF-0248 | Two nitro groups at the ortho, ortho-positions. | Investigate the effect of multiple electron-withdrawing groups. | nih.gov |

| Azidodantrolene | An azido (B1232118) group incorporated as a photoreactive unit. | Photoaffinity probe to identify receptor binding sites. | acs.org |

Structure-Activity Relationship (SAR) Studies for RyR Modulation

Azumolene functions as a modulator of the ryanodine receptor (RyR), an intracellular calcium release channel critical for muscle excitation-contraction coupling. medchemexpress.comresearchgate.net Structure-activity relationship (SAR) studies have been crucial in elucidating how the chemical structure of Azumolene and its analogs correlates with their biological activity at the RyR.

The primary structural change in Azumolene compared to dantrolene—the substitution of a bromine atom for the nitro group—has a profound impact on its physicochemical properties without compromising its efficacy. anesth-pain-med.orgnih.gov Azumolene is reported to be approximately 30 times more soluble in water than dantrolene, a significant advantage for its formulation and application. anesth-pain-med.orgnih.govanesth-pain-med.org Despite this change, it is considered equipotent to dantrolene in its ability to inhibit aberrant calcium release in models of malignant hyperthermia. anesth-pain-med.orgnih.gov

Studies on other analogs have revealed a nuanced SAR:

Electron-donating vs. Electron-withdrawing groups: The replacement of dantrolene's electron-withdrawing nitro group with electron-donating groups, such as iodo (GIF-0146) or methoxy (GIF-0185), alters the compound's inhibitory profile. nih.gov The methoxy analog, GIF-0185, effectively reduced twitch contraction in intact muscles, similar to dantrolene, but did not inhibit Ca²⁺-induced Ca²⁺ release (CICR) in skinned muscle fibers. nih.govnih.gov

Positional Isomers: Moving the nitro group from the para to the ortho position (GIF-0166) or adding a second nitro group (GIF-0248) dramatically changed the activity. Instead of being inhibitory, these compounds were found to potentiate CICR. nih.gov

This demonstrates that both the electronic nature and the position of the substituent on the phenyl ring are critical determinants of the molecule's interaction with the RyR complex and its ultimate physiological effect.

Table 2: Comparison of Azumolene and Dantrolene Efficacy and Properties

| Feature | Azumolene | Dantrolene | Reference(s) |

|---|---|---|---|

| Key Structural Group | para-bromophenyl | para-nitrophenyl | anesth-pain-med.orgnih.gov |

| Relative Water Solubility | ~30-fold higher | Baseline | anesth-pain-med.orgnih.gov |

| Potency (vs. MH) | Equipotent to Dantrolene | Standard | anesth-pain-med.orgnih.gov |

| Mechanism of Action | RyR1 modulation, inhibition of SOCE | RyR1 modulation, inhibition of Ca²⁺ release | nih.govsemanticscholar.org |

Research into the binding of Azumolene and its analogs to the RyR has revealed that their mechanism is not straightforward competitive antagonism at the ryanodine binding site. One study on the effects of Azumolene on ryanodine binding to sarcoplasmic reticulum from normal and malignant hyperthermia susceptible (MHS) swine showed that Azumolene did not significantly alter the maximal binding capacity (Bmax) or the association constant for ryanodine. tandfonline.com This indicates that Azumolene does not directly compete for the ryanodine binding site. tandfonline.com Instead, the same study suggested that Azumolene may compete with the caffeine (B1668208) binding site, thereby reducing the affinity of the channel for Ca²⁺ release activators. tandfonline.com

Further research using photoaffinity labeling with [³H]azidodantrolene has successfully identified a putative binding domain on the RyR1 protein. nih.gov This binding site is located within a specific sequence of amino acids (residues 590-609). nih.gov Interestingly, while this exact amino acid sequence is conserved in the cardiac isoform (RyR2), the binding site appears to be less accessible in the native RyR2 protein, suggesting a conformational difference between the isoforms that affects drug binding. nih.gov Azumolene's binding to RyR1 has been shown to inhibit a specific component of store-operated calcium entry (SOCE) that is coupled to the activation of the receptor. nih.govsemanticscholar.org

Table 3: Ryanodine Receptor Binding Characteristics of Azumolene

| Parameter | Observation | Implication | Reference(s) |

|---|---|---|---|

| Effect on [³H]ryanodine Binding | No significant change in Kd or Bmax. | Does not directly compete with the ryanodine binding site. | tandfonline.com |

| Interaction with Caffeine | Decreases the association constant for caffeine (Kcaffeine). | Suggests competition with the caffeine binding site(s). | tandfonline.com |

| Identified Binding Domain (on RyR1) | Amino acids 590-609. | A specific, conformationally sensitive site mediates the drug's effect. | nih.gov |

| Functional Effect of Binding | Inhibits RyR1-coupled store-operated calcium entry (SOCE). | Modulates a specific pathway of calcium influx linked to RyR1 state. | nih.govsemanticscholar.org |

In Vitro and Ex Vivo Research Methodologies

Isolated Muscle Fiber Studies

Research utilizing isolated muscle fibers has been instrumental in understanding the direct effects of azumolene (B1235849) on muscle contractility and calcium dynamics, independent of systemic physiological influences.

Permeabilized skeletal muscle fiber assays allow for the direct examination of sarcoplasmic reticulum (SR) function and the effects of compounds on calcium release channels. In studies using mechanically permeabilized frog skeletal muscle fibers, azumolene has been shown to directly modulate the activity of the ryanodine (B192298) receptor (RyR) Ca2+ release channel nih.gov.

Specifically, the application of azumolene in concentrations ranging from 0.0001 to 10 microM resulted in a dose-dependent suppression of the frequency of spontaneous Ca2+ sparks nih.gov. Ca2+ sparks are localized calcium release events that represent the opening of a small number of RyR channels. The half-maximal effective concentration (EC50) for this suppression was determined to be 0.25 microM nih.gov. Interestingly, while azumolene decreased the frequency of these events, it did not systematically alter their properties, such as amplitude or duration nih.gov. This suggests that azumolene primarily reduces the likelihood of RyR channel opening rather than affecting the duration of the open state nih.gov.

The analysis of contracture responses in isolated muscle preparations is a key methodology for evaluating the efficacy of muscle relaxants. Azumolene has been shown to be effective in inhibiting and reversing contractures induced by various agents in both normal and malignant hyperthermia-susceptible (MHS) muscle tissues.

In studies on isolated MHS porcine skeletal muscle, azumolene at a concentration of 6 micromol/L inhibited hypercontractility induced by 3% halothane (B1672932), 2 mmol/L caffeine (B1668208), and 80 mmol/L potassium chloride nih.gov. This research demonstrated that azumolene was equipotent to dantrolene (B1669809) in its ability to inhibit these abnormal responses nih.gov. Furthermore, azumolene was capable of not only preventing but also reversing the contractures induced by halothane and caffeine nih.gov.

Similar findings have been reported in studies using mammalian skeletal muscles. In isolated mouse soleus muscle, a 10 microM concentration of azumolene significantly inhibited contractures induced by 8 mM caffeine nih.gov. The effectiveness of azumolene in relaxing these caffeine-induced contractures was comparable to that of dantrolene nih.gov. Moreover, in vitro studies on human MHS skeletal muscle have confirmed that 10 microM azumolene is effective in both blocking and reversing caffeine-induced contractures nih.gov.

The table below summarizes the inhibitory concentrations (IC50) of azumolene on the twitches of different isolated mouse muscles, further illustrating its potency.

| Muscle Preparation | Azumolene IC50 (microM) | Dantrolene Sodium IC50 (microM) |

| Extensor Digitorum Longus (Mouse) | 2.8 +/- 0.8 | 1.6 +/- 0.4 |

| Soleus (Mouse) | 2.4 +/- 0.6 | 3.5 +/- 1.2 |

Data compiled from Sudo et al. (2008). nih.gov

It is noteworthy that in the presence of maximal effective concentrations of dantrolene, azumolene did not produce further relaxation of caffeine-induced contractures, and the reverse was also true, suggesting a shared mechanism of action nih.gov.

Cultured Cell Line Investigations

Cultured cell lines provide a valuable tool for investigating the cellular and molecular mechanisms of drug action in a controlled environment.

While direct studies specifically investigating the effects of azumolene on myotube formation and differentiation in cell lines like C2C12 are not extensively documented in the available literature, research on its analog, dantrolene, provides significant insights. A study on C2C12 myoblasts demonstrated that reducing intracellular calcium levels, including through the action of dantrolene, can inhibit the differentiation of these cells into mature myotubes semanticscholar.orgnih.gov. This suggests that the modulation of calcium homeostasis by azumolene could similarly impact myogenesis.

More directly relevant are studies on primary myotubes. Research on primary myotubes from mice with the R163C malignant hyperthermia susceptibility mutation in the ryanodine receptor type 1 (RyR1) has shown that dantrolene can attenuate the enhanced excitation-coupled calcium entry (ECCE) observed in these cells nih.gov. This indicates that these compounds can restore normal calcium handling in a disease-relevant cellular model. Given azumolene's analogous mechanism of action, it is plausible that it would have similar effects in such a system.

To investigate the specific interaction of azumolene and its analogs with ryanodine receptors without the complexity of the muscle cell environment, non-muscle cell lines heterologously expressing RyR isoforms have been utilized. Chinese Hamster Ovary (CHO) cells have been used in studies of azumolene's effect on store-operated calcium entry (SOCE) coupled to RyR1 activation nih.gov.

In these experiments, it was demonstrated that azumolene inhibits a component of SOCE that is activated by caffeine and ryanodine, which directly target RyR1 nih.gov. However, the component of SOCE induced by thapsigargin, which acts by depleting intracellular calcium stores independently of RyR1, was not affected by azumolene nih.gov. This suggests that azumolene can differentiate between different cellular signaling pathways leading to SOCE in skeletal muscle, specifically targeting the pathway coupled to RyR1 nih.gov.

Studies on the analog dantrolene in Human Embryonic Kidney (HEK293) cells expressing RyR isoforms have further elucidated the isoform selectivity of these compounds. It has been shown that dantrolene can inhibit RyR1 and RyR3, but not the cardiac isoform RyR2, in this cell system nih.gov. This isoform selectivity is a key characteristic of this class of drugs.

Isolated Organ Perfusion Models

Based on the available scientific literature, there are no specific studies that have utilized isolated organ perfusion models, such as the Langendorff heart preparation or isolated perfused limb models, to investigate the effects of azumolene. This research methodology, which allows for the study of an intact organ in an ex vivo setting, has been extensively used in cardiovascular and pharmacological research nih.govnih.govtno.nlresearchgate.netmdpi.com. However, its application to the study of azumolene has not been documented. One study noted the therapeutic effect of azumolene on ischemia- and reperfusion-induced arrhythmias in a rabbit heart model, which may have involved Langendorff perfusion, but the details of the methodology were not specified nih.gov.

Cardiac Muscle Function in Ex Vivo Preparations

The Langendorff-perfused heart model is a foundational ex vivo technique used to assess the direct effects of pharmacological agents on cardiac muscle function, independent of systemic neural and hormonal influences. In studies involving azumolene, hearts from New Zealand White rabbits are typically excised, cannulated via the aorta, and mounted on a Langendorff apparatus for retrograde perfusion with a buffered crystalloid solution (e.g., Krebs-Henseleit solution) at a constant pressure and temperature. researchgate.netnih.gov This setup allows for the measurement of key cardiac contractile parameters.

Research has shown that in rabbit hearts subjected to global ischemia and long-duration ventricular fibrillation (LDVF), there is a significant reduction in myocardial contractility. researchgate.netnih.gov However, hearts treated with azumolene demonstrated a notable mitigation of this contractile dysfunction. Key parameters measured include Left Ventricular Developed Pressure (LVDP), which is the difference between systolic and diastolic pressure, and the maximum rate of pressure rise (dP/dtmax), a sensitive indicator of myocardial contractility. nih.gov In control hearts post-ischemic LDVF, LVDP was reduced to 36.8% ± 6.1% of baseline, whereas azumolene-treated hearts maintained an LVDP of 74.0% ± 8.1% of baseline. researchgate.netnih.gov Similarly, dP/dtmax fell to 45.3% ± 6.5% in control hearts, while the reduction was significantly less severe in the azumolene group, which retained 80.8% ± 7.9% of baseline dP/dtmax. researchgate.netnih.gov

| Parameter | Control Group (% of Baseline) | Azumolene-Treated Group (% of Baseline) |

|---|---|---|

| Left Ventricular Developed Pressure (LVDP) | 36.8 ± 6.1% | 74.0 ± 8.1% |

| Maximum Rate of Pressure Rise (dP/dtmax) | 45.3 ± 6.5% | 80.8 ± 7.9% |

Evaluation of Calcium Dynamics in Perfused Hearts

To investigate the mechanisms underlying its effects on contractility, azumolene's influence on intracellular calcium (Ca²⁺) dynamics is evaluated in perfused heart preparations using optical mapping. nih.govresearchgate.net This technique involves staining the heart with voltage- and calcium-sensitive fluorescent dyes to simultaneously record electrical action potentials and intracellular calcium transients from the epicardial surface.

Studies utilizing this methodology have demonstrated that ischemic LDVF leads to a dyssynchrony in systolic Ca²⁺ release. researchgate.netnih.gov Key metrics for assessing this include the Calcium Alternans (CA) index, which measures the beat-to-beat alternation in the amplitude of the calcium transient, and the spatial dispersion of the CA index (measured as standard deviation), which indicates the uniformity of calcium release across the heart muscle. In control hearts, the CA index significantly increased from a baseline of 0.06 ± 0.02 to 0.12 ± 0.02 post-LDVF. nih.gov In contrast, azumolene-treated hearts showed no significant change, with values remaining at 0.05 ± 0.01 both at baseline and post-LDVF. nih.gov Furthermore, the spatial dispersion of the CA index increased significantly in control hearts (from 0.04 ± 0.01 to 0.09 ± 0.01) but was completely mitigated by azumolene, with dispersion remaining at 0.04 ± 0.01. researchgate.netnih.gov These findings suggest that azumolene improves Ca²⁺ release synchrony. nih.gov

| Parameter | Condition | Control Group | Azumolene-Treated Group |

|---|---|---|---|

| Calcium Alternans (CA) Index | Baseline | 0.06 ± 0.02 | 0.05 ± 0.01 |

| Post-LDVF | 0.12 ± 0.02 | 0.05 ± 0.01 | |

| Dispersion of CA Index (SD) | Baseline | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Post-LDVF | 0.09 ± 0.01 | 0.04 ± 0.01 |

Biochemical and Molecular Assays

Radioligand Binding Assays (e.g., [3H]Ryanodine, [3H]Azidodantrolene)

Radioligand binding assays are critical for determining the affinity and specificity of a compound for its molecular target. To investigate azumolene's interaction with calcium channels, researchers use tritiated ([³H]) ligands.

[³H]Ryanodine Binding: This assay is used to study the functional state of the ryanodine receptor, as [³H]ryanodine binds preferentially to the open state of the channel. Research on skeletal muscle preparations showed that azumolene at a concentration of 100 µM produced only a small inhibition (less than 25%) of [³H]ryanodine binding. nih.gov This suggests a modest or indirect interaction with the ryanodine binding site itself under the tested conditions. nih.gov

[³H]Azidodantrolene: This is a photoaffinity label derived from dantrolene. It is used to covalently label the dantrolene binding site on the ryanodine receptor. portlandpress.com While specific studies detailing [³H]azidodantrolene binding in the presence of azumolene are not prevalent, this technique has been instrumental in identifying the binding domain for dantrolene on the RyR1 isoform, a sequence which is identical in the cardiac RyR2 isoform. portlandpress.com Azumolene is used in these assays as a competitor to define non-specific binding. portlandpress.com

In addition to RyRs, the effect of azumolene on other channels has been explored. Studies on porcine skeletal muscle showed that azumolene inhibited the binding of [³H]PN200-110, a ligand for dihydropyridine (B1217469) receptors (L-type calcium channels), with an IC50 of approximately 20 µM. nih.gov This indicates a preferential interaction with dihydropyridine receptors over ryanodine receptors in that specific preparation. nih.gov

Fluorescence-Based Calcium Measurements (e.g., Fura-2)

To measure intracellular Ca²⁺ concentrations in isolated cells or muscle fibers, fluorescence-based indicators are widely used. Fura-2 is a ratiometric fluorescent dye that binds to free intracellular calcium. It is excited at two different wavelengths (typically 340 nm and 380 nm), and the ratio of the fluorescence emission at 510 nm is directly related to the amount of intracellular calcium. This ratiometric measurement provides an advantage by minimizing issues such as variable dye concentration, photobleaching, and differences in cell thickness, allowing for accurate quantification of calcium levels.

This methodology is central to investigating compounds like azumolene that modulate calcium signaling. For instance, such techniques are employed to study store-operated calcium entry (SOCE), a process that refills intracellular calcium stores. Research has shown that azumolene inhibits a component of SOCE that is coupled to the activation of the skeletal muscle ryanodine receptor (RyR1). nih.gov By using a fluorescent calcium indicator, researchers can monitor the changes in myoplasmic Ca²⁺ in response to agents that deplete calcium stores, and thereby determine the inhibitory effect of azumolene on this specific calcium entry pathway. nih.govdrugbank.com

Protein Phosphorylation and Post-Translational Modification Analysis

Post-translational modifications (PTMs) are covalent chemical alterations to proteins after their synthesis, which can profoundly change their function, localization, and stability. wikipedia.org Protein phosphorylation, the addition of a phosphate group to an amino acid residue, is one of the most common and critical PTMs, acting as a molecular switch in cellular signaling. wikipedia.org

The analysis of protein phosphorylation is essential for understanding the mechanism of drugs that interact with signaling pathways. Western blotting is a common technique used for this purpose. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using antibodies specific to the phosphorylated form of a target protein to detect changes in its phosphorylation state.

In the context of azumolene, its therapeutic effect has been linked to the phosphorylation state of the ryanodine receptor 2 (RyR2). One study found that the beneficial effects of azumolene in reducing ventricular refibrillation were dependent on the phosphorylation of RyR2 at a specific site, Ser2808. researchgate.net When this phosphorylation was blocked by a protein kinase A inhibitor, the protective effect of azumolene was eliminated. researchgate.net This demonstrates that analyzing protein phosphorylation is a crucial methodology for elucidating the molecular requirements for azumolene's activity in cardiac tissue. nih.gov

Gene Expression Analysis (e.g., mRNA levels, RT-qPCR)

Gene expression analysis is used to determine whether a pharmacological agent alters the transcription of specific genes, which can indicate longer-term cellular adaptations or mechanisms of action. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the most common method for quantifying messenger RNA (mRNA) levels for specific genes. The process involves converting mRNA from a sample into complementary DNA (cDNA) through reverse transcription, followed by the amplification of a specific target sequence using PCR. The amount of amplified product is measured in real-time, allowing for the precise quantification of the initial amount of mRNA.

While specific studies detailing the effects of azumolene on gene expression via RT-qPCR are not widely published, this methodology is a standard tool in pharmacology to assess a drug's broader cellular impact. oaepublish.com For a compound like azumolene, researchers could use RT-qPCR to investigate whether its long-term administration affects the expression levels of genes encoding ryanodine receptors, other calcium handling proteins (like SERCA or calsequestrin), or proteins involved in cellular stress responses. To ensure accuracy, the results are typically normalized to the expression levels of stably expressed reference genes, often called housekeeping genes. mdpi.com

Preclinical Research Applications and Models

Models of Calcium Dysregulation in Skeletal Muscle

Preclinical research has extensively utilized models of skeletal muscle calcium dysregulation to evaluate the efficacy of azumolene (B1235849). These models are crucial for understanding conditions characterized by abnormal calcium handling, such as malignant hyperthermia.

Pharmacologically Induced Muscle Contracture Models

To simulate the excessive muscle contraction seen in certain pathological states, researchers have employed pharmacological agents known to induce muscle contracture. In these models, azumolene has demonstrated significant efficacy in preventing and reversing these contractures.

In studies using isolated muscle preparations from both mice and humans, caffeine (B1668208) and halothane (B1672932) are common agents used to trigger contractures, mimicking the effects of triggering agents in malignant hyperthermia. Azumolene has been shown to be equipotent to dantrolene (B1669809) in inhibiting hypercontractility induced by halothane, caffeine, and potassium chloride in isolated malignant hyperthermia-susceptible muscle. alzheimersweekly.com Like dantrolene, azumolene not only prevents but also reverses the abnormal contractures induced by these agents. alzheimersweekly.com

The inhibitory effects of azumolene on pharmacologically induced muscle twitch and contracture are dose-dependent. Studies have determined the IC50 values for azumolene in various muscle types, providing a quantitative measure of its potency. nih.gov

Interactive Data Table: IC50 Values of Azumolene in Pharmacologically Induced Muscle Response

| Animal Model | Muscle Type | Inducing Agent | Azumolene IC50 |

| Mouse | Extensor Digitorum Longus | Electrical Stimulation (Twitch) | 2.8 +/- 0.8 µM |

| Mouse | Soleus | Electrical Stimulation (Twitch) | 2.4 +/- 0.6 µM |

| Guinea Pig | Gastrocnemius | Electrical Stimulation (Twitch) | 1.2 +/- 0.1 mg/kg (in vivo) |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Genetic Models of Ryanodine (B192298) Receptor Dysfunction

Malignant hyperthermia (MH) is a pharmacogenetic disorder resulting from mutations in the ryanodine receptor type 1 (RyR1), the primary calcium release channel in skeletal muscle. Animal models with MH-susceptibility, such as specific strains of pigs, are invaluable for studying the pathophysiology of the disease and for testing potential therapeutic agents.

In preclinical studies utilizing MH-susceptible porcine skeletal muscle, azumolene has been shown to effectively inhibit the abnormal muscle contractures triggered by agents like halothane and caffeine. alzheimersweekly.com Research has also demonstrated that azumolene, similar to dantrolene, directly modulates the activity of the RyR1 channel, reducing the excessive calcium release that underlies the hypermetabolic state of MH. neuro-central.com

Further investigations into the mechanism of action have revealed that azumolene suppresses the frequency of spontaneous calcium sparks in permeabilized skeletal muscle fibers in a dose-dependent manner. neuro-central.com This suggests that azumolene decreases the likelihood of the RyR1 channels opening, thereby preventing the initiation of uncontrolled calcium release. neuro-central.com

Investigations in Cardiac Muscle Dysfunction Models

While the primary focus of azumolene research has been on skeletal muscle, its role in modulating calcium handling in cardiac muscle has also been explored, particularly in the context of arrhythmias and ischemic injury.

Ischemia-Reperfusion Injury Models

Myocardial ischemia-reperfusion (I/R) injury is a significant clinical problem where the restoration of blood flow to ischemic heart tissue paradoxically causes further damage. Dysregulation of intracellular calcium is a key contributor to this injury.

In a study utilizing a Langendorff-perfused rabbit heart model subjected to global ischemia-reperfusion, the effects of azumolene were investigated. nih.gov This model allows for the detailed study of cardiac electrophysiology and calcium dynamics in a controlled ex vivo setting. The study demonstrated that pretreatment with azumolene had a protective effect against the electrophysiological and calcium handling abnormalities induced by I/R followed by long-duration ventricular fibrillation. nih.gov

Models of Ventricular Fibrillation and Calcium Alternans

Ventricular fibrillation (VF) is a life-threatening arrhythmia characterized by chaotic electrical activity in the ventricles. Calcium alternans, a beat-to-beat alternation in the amplitude of the intracellular calcium transient, is a known precursor to VF.

In a rabbit model of recurrent long-duration ventricular fibrillation, azumolene treatment was associated with a reduction in both calcium and voltage alternans. nih.gov Specifically, hearts pre-treated with azumolene exhibited higher calcium transient amplitude alternans ratios, indicating a more stable and uniform calcium release with each heartbeat. nih.gov

Interactive Data Table: Effects of Azumolene on Cardiac Electrophysiology and Calcium Dynamics in a Rabbit Model of Ischemic VF

| Parameter | Control Group | Azumolene Group |

| CaT Amplitude Alternans Ratio (at 6 Hz) | 0.78 ± 0.03 | 0.94 ± 0.02 |

| Action Potential Amplitude Alternans Ratio (at 6.0 Hz) | 0.78 ± 0.04 | 0.95 ± 0.02 |

| APD80 Dispersion (at 6.0 Hz) | 19.3 ± 6.6 msec | 9.0 ± 4.8 msec |

| Optical Action Potential Upstroke Rise Time (at 6.0 Hz) | 26.3 ± 2.6 msec | 13.8 ± 0.6 msec |

Data are presented as mean ± standard error of the mean.

These findings suggest that by stabilizing calcium release from the sarcoplasmic reticulum via modulation of the ryanodine receptor 2 (RyR2), azumolene may possess anti-arrhythmic properties. nih.gov

Research in Neurological and Developmental Systems

Role in Neuronal Calcium Homeostasis Research

Azumolene has been utilized in preclinical research to investigate the intricate mechanisms of cellular calcium (Ca2+) homeostasis, primarily through its interaction with ryanodine receptors (RyRs), which are critical intracellular calcium release channels. As an analog of dantrolene, Azumolene's pharmacological action involves modulating the activity of RyRs, thereby inhibiting Ca2+ release from the sarcoplasmic reticulum (SR). nih.gov

Studies have shown that Azumolene can suppress the frequency of spontaneous localized Ca2+ release events, known as "Ca2+ sparks," in a dose-dependent fashion in skeletal muscle fibers. nih.gov This suggests that the compound reduces the probability of RyR channel openings that initiate these sparks, without significantly affecting the properties of the sparks themselves when they do occur. nih.gov

Further research has distinguished Azumolene's effect on different modes of calcium entry. It has been found to inhibit a specific component of store-operated Ca2+ entry (SOCE) that is coupled to the activation of the type 1 ryanodine receptor (RyR1). nih.govuky.edu However, it does not affect the SOCE component induced by agents like thapsigargin, indicating that Azumolene can differentiate between distinct cellular signaling mechanisms that lead to SOCE. nih.govuky.edu In experimental models of cardiac dysfunction, Azumolene has been observed to improve systolic Ca2+ release synchrony and myocardial contractility by stabilizing hyperphosphorylated cardiac ryanodine receptors (RyR2), highlighting its role in research on pathological calcium dynamics. nih.gov

Table 1: Effects of Azumolene on Calcium Signaling Parameters in Preclinical Models

| Parameter Investigated | Model System | Observed Effect of Azumolene | Reference |

|---|---|---|---|

| Spontaneous Ca2+ Sparks | Permeabilized frog skeletal muscle fibers | Suppressed the frequency in a dose-dependent manner (EC50 = 0.25 µM) with no systematic effect on spark properties. | nih.gov |

| Store-Operated Ca2+ Entry (SOCE) | Skeletal muscle | Inhibited the component of SOCE coupled to RyR1 activation by caffeine and ryanodine. | nih.gov |

| Systolic Ca2+ Release Synchrony | Experimental model of ischemic long-duration ventricular fibrillation (LDVF) | Mitigated the dispersion of Ca2+ release, improving synchrony and myocardial contractility. | nih.gov |

Modulation of Developmental Signaling Pathways (e.g., Sonic hedgehog)

Based on available scientific literature, Azumolene has not been a primary focus of research into the modulation of developmental signaling pathways such as the Sonic hedgehog (Shh) pathway. The Shh pathway is a crucial regulator of embryonic development and cell proliferation, with modulators being investigated for roles in various cancers. researchgate.netmdpi.com However, dedicated studies exploring a direct link or modulatory effect of Azumolene on the Shh signaling cascade are not prominent in preclinical research databases.

Studies in Other Cellular Processes

Exploration of Anti-proliferative Effects in Lymphoma Cell Research

Current preclinical research has not extensively investigated Azumolene for anti-proliferative effects in lymphoma cell lines. While other compounds have been studied for their ability to induce apoptosis or cell cycle arrest in lymphoma cells, Azumolene is not featured in this area of cancer research. nih.govnih.gove-century.us

Impact on Diaphragm Muscle Function in Mechanical Ventilation Models

Azumolene has been specifically studied in animal models of ventilator-induced diaphragm dysfunction (VIDD). Prolonged mechanical ventilation (MV) can lead to diaphragm muscle atrophy and weakness. nih.govplos.org Research has explored whether leakage of calcium through the RyR1 channel contributes to this pathology. nih.gov

In these preclinical models, the hypothesis was tested that a pharmacological blockade of RyR1 with Azumolene could prevent the negative effects of prolonged MV. nih.govnih.gov Studies in rats subjected to 12 hours of MV demonstrated that while Azumolene administration effectively reduced diaphragm muscle force production (confirming its pharmacological activity on the calcium release channel), it did not prevent key features of VIDD. plos.orgnih.gov Specifically, Azumolene treatment failed to prevent MV-induced diaphragm fiber atrophy, the increase in mitochondrial reactive oxygen species (ROS) emission, or the activation of the proteases calpain and caspase-3. nih.govresearchgate.net

These findings suggest that the leakage of calcium through the RyR1 channel is not the primary mechanism responsible for the diaphragmatic atrophy and oxidative stress observed in these models of VIDD. plos.orgnih.gov

Table 2: Effect of Azumolene on Diaphragm Muscle in Mechanical Ventilation (MV) Models

| Outcome Measured | Experimental Condition | Result | Reference |

|---|---|---|---|

| Diaphragm Muscle Force | 12 hours of MV in rats | Azumolene administration significantly decreased specific force production, confirming target engagement. | plos.orgnih.gov |

| Diaphragm Fiber Atrophy | 12 hours of MV in rats | Azumolene treatment did not prevent the decrease in the cross-sectional area of diaphragm muscle fibers. | nih.govresearchgate.net |

| Mitochondrial ROS Emission | 12 hours of MV in rats | Did not attenuate the MV-induced increase in mitochondrial ROS emission. | nih.govresearchgate.net |

| Protease Activation (Calpain, Caspase-3) | 12 hours of MV in rats | Did not prevent the MV-induced activation of calpain and caspase-3 in the diaphragm. | nih.govresearchgate.net |

Advanced Analytical and Characterization Techniques for Research Materials

Spectrophotometric Quantification Methods (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectrophotometry is a robust and widely used technique for the quantitative analysis of compounds that possess chromophores, which are parts of a molecule that absorb light in the UV-Vis range. Azumolene's conjugated system, encompassing the bromophenyl, oxazole (B20620), and imine groups, makes it an ideal candidate for this type of analysis.

Detailed research has been conducted to develop and validate UV spectrophotometric methods for the quantification of azumolene (B1235849) sodium in aqueous solutions. omicsonline.org In these studies, the UV spectrum of azumolene sodium is recorded, and a distinct absorption maximum (λmax) is identified. Using an aqueous solution of azumolene sodium at a concentration of 10 µg/mL, a clear absorption peak was observed at 339 nm. omicsonline.org This wavelength is subsequently used for quantitative measurements. omicsonline.org The method's validity was confirmed through linearity tests across a concentration range of 7.0 to 12.0 µg/mL, which demonstrated a strong correlation coefficient (r² = 0.9995). unesp.br

In addition to direct UV measurement, a visible spectrophotometric method has also been developed. omicsonline.org This involves a color-forming reaction where a 0.1% solution of chloranilic acid in acetonitrile (B52724) is added to an azumolene sodium solution, producing a purple complex. unesp.br This colored solution exhibits a distinct absorption peak in the visible range at 507 nm, which can be used for quantification. unesp.br This method also showed excellent linearity within a concentration range of 8.0 to 13.0 µg/mL (r² = 0.9970). omicsonline.org

Product information from chemical suppliers also confirms the UV absorption profile, listing λmax values at 259 nm and 338 nm. caymanchem.com

Table 1: UV-Vis Spectrophotometric Parameters for Azumolene Sodium Quantification

| Parameter | UV Method | Visible Method |

| Wavelength (λmax) | 339 nm omicsonline.org | 507 nm unesp.br |

| Solvent/Diluent | Purified Water omicsonline.org | Acetonitrile (with Chloranilic Acid) unesp.br |

| Linearity Range | 7.0 - 12.0 µg/mL unesp.br | 8.0 - 13.0 µg/mL omicsonline.org |

| Correlation Coefficient (r²) | 0.9995 unesp.br | 0.9970 omicsonline.org |

| Limit of Detection (LOD) | 0.24 µg/mL unesp.br | Not Reported |

| Limit of Quantitation (LOQ) | 0.73 µg/mL unesp.br | Not Reported |

Chromatographic Techniques for Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and for quantitative analysis due to its high resolution and sensitivity. For azumolene sodium, a specific reverse-phase HPLC (RP-HPLC) method has been developed and validated to ensure accurate determination of its content and to separate it from any potential impurities. omicsonline.org

The established method utilizes a C18 column, which is a nonpolar stationary phase, with a polar mobile phase consisting of a mixture of methanol (B129727) and water (75:25, v/v), adjusted to pH 3.0 with formic acid. omicsonline.org The analysis is performed in an isocratic mode, meaning the mobile phase composition remains constant throughout the run. omicsonline.org Under these conditions, azumolene sodium is well-retained and elutes as a symmetrical peak with a retention time of approximately 4.25 minutes. omicsonline.org Detection is typically carried out using a UV detector set at 340 nm, which corresponds to one of the compound's absorption maxima. omicsonline.org

The validation of this HPLC method has demonstrated its reliability, with excellent linearity over a concentration range of 5.0 to 15.0 µg/mL (r² = 0.9990). omicsonline.org The precision of the method is high, with a relative standard deviation (R.S.D.) for repeatability (intra-day) of 0.73% and for intermediate precision (inter-day) of 0.88%. omicsonline.org Furthermore, the method is highly sensitive, with a Limit of Detection (LOD) of 1.26 µg/mL and a Limit of Quantitation (LOQ) of 3.82 µg/mL. omicsonline.org

Table 2: HPLC Method Parameters for Azumolene Sodium Analysis

| Parameter | Condition |

| Chromatography Mode | Reverse-Phase (RP-HPLC) |

| Column | C18 (4.6 x 250 mm, 5 µm particle size) omicsonline.org |

| Mobile Phase | Methanol : Water (75:25, v/v), pH 3.0 with Formic Acid omicsonline.org |

| Flow Rate | 1.0 mL/min omicsonline.org |

| Elution Mode | Isocratic omicsonline.org |

| Detection Wavelength | 340 nm omicsonline.org |

| Injection Volume | 20 µL omicsonline.org |

| Retention Time | ~4.25 min omicsonline.org |

| Linearity Range | 5.0 - 15.0 µg/mL omicsonline.org |

| Correlation Coefficient (r²) | 0.9990 omicsonline.org |

Spectroscopic Characterization for Structural Confirmation (IR, NMR, Mass Spectrometry)

While chromatographic techniques confirm purity and quantity, spectroscopic methods are essential for unequivocally confirming the chemical structure of the azumolene molecule.

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. Although specific peak values for azumolene sodium are not detailed in the primary literature, the use of IR spectroscopy for its characterization has been confirmed. omicsonline.org Based on its known structure, a predicted IR spectrum would exhibit characteristic absorption bands for its key functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for Azumolene

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |

| Imidazolidinedione Ring | C=O stretch (Amide I) | 1780-1700 |

| Imidazolidinedione Ring | N-H stretch | 3300-3100 |

| Imine Group | C=N stretch | 1690-1640 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Aromatic C-H | C-H stretch | 3100-3000 |

| Oxazole Ring | C=N, C=C stretches | 1650-1550 |

| Aryl Bromide | C-Br stretch | 600-500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental NMR data for azumolene sodium is not readily available in published literature, predictions can be made based on its structure.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the bromophenyl ring, typically in the range of δ 7.0-8.0 ppm. The unique proton of the imine group (-CH=N-) would likely appear as a singlet further downfield, potentially above δ 8.0 ppm. The methylene (B1212753) protons (-CH₂-) in the imidazolidinedione ring would be expected in the δ 3.5-4.5 ppm region.

¹³C NMR: The carbon NMR spectrum would be more complex, showing signals for each unique carbon atom. Key predicted signals include those for the carbonyl carbons (C=O) of the imidazolidinedione ring (δ 150-175 ppm), the carbons of the aromatic ring (δ 120-140 ppm), the carbon attached to bromine (which would be shifted), and the carbons of the oxazole ring.

Mass Spectrometry (MS) Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For azumolene sodium, the organic portion has a molecular formula of C₁₃H₉BrN₄O₃ and a monoisotopic mass of approximately 347.98 g/mol . The sodium salt would have a mass of approximately 370.97 g/mol . A key feature in the mass spectrum of azumolene would be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity. Fragmentation would likely involve cleavage at the imine bond or fragmentation of the imidazolidinedione ring.

Table 4: Predicted Mass Spectrometry Data for Azumolene

| Ion Type | Predicted m/z Value | Notes |

| [M+H]⁺ (protonated azumolene) | ~349.0 / 351.0 | Shows characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br / ⁸¹Br) |

| [M+Na]⁺ (sodiated azumolene) | ~371.0 / 373.0 | Shows characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br / ⁸¹Br) |

| Major Fragments | Varies | Predicted fragments include the bromophenyl-oxazole moiety and the imidazolidinedione ring. |

Thermal Analysis in Research Material Characterization (DTA, TGA)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are crucial for assessing the thermal stability, decomposition profile, and presence of solvates or hydrates in a research material.

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the temperature at which the compound begins to decompose and to quantify mass loss associated with desolvation or degradation.

Differential Thermal Analysis (DTA) DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. This reveals physical transitions (like melting or crystallization) and chemical reactions (like decomposition) as endothermic (heat-absorbing) or exothermic (heat-releasing) events.

For azumolene sodium, simultaneous TGA and DTA analyses have been performed under an oxygen atmosphere with a heating rate of 20°C/min. omicsonline.org While the specific transition temperatures and mass loss percentages are dependent on the graphical data, the TGA curve would show mass loss corresponding to the removal of any water of hydration, followed by the decomposition of the organic molecule at higher temperatures. The DTA curve would show corresponding endothermic or exothermic peaks for these events, providing a comprehensive thermal profile of the material. omicsonline.org

Table 5: Thermal Analysis Techniques for Azumolene Sodium

| Technique | Principle | Information Obtained | Experimental Conditions |

| Thermogravimetric Analysis (TGA) | Measures mass change vs. temperature. unesp.br | Thermal stability, decomposition temperatures, quantification of volatiles/hydrates. | Heating rate: 20°C/min; Atmosphere: Oxygen omicsonline.org |

| Differential Thermal Analysis (DTA) | Measures temperature difference vs. temperature. unesp.br | Melting points, crystallization, decomposition (endothermic/exothermic events). | Heating rate: 20°C/min; Atmosphere: Oxygen omicsonline.org |

Future Directions in Azumolene Sodium Research

Elucidating Novel Molecular Targets and Off-Target Effects

While the primary molecular target of azumolene (B1235849) is the ryanodine (B192298) receptor (RyR), particularly the RyR1 isoform in skeletal muscle, ongoing research aims to uncover additional molecular interactions and potential off-target effects. nih.govmedchemexpress.com Azumolene, a more water-soluble analog of dantrolene (B1669809), is known to inhibit Ca2+ release from the sarcoplasmic reticulum, a key mechanism in its therapeutic action. nih.govsemanticscholar.org However, the full spectrum of its molecular interactions remains an active area of investigation.

Studies have suggested that azumolene's effects may not be exclusively limited to direct RyR inhibition. For instance, research has explored its influence on store-operated calcium entry (SOCE), a process that refills intracellular calcium stores. nih.gov Findings indicate that azumolene can inhibit a component of SOCE that is coupled to RyR1 activation, but not the SOCE component induced by thapsigargin, suggesting a nuanced interaction with cellular calcium homeostasis machinery. nih.gov This distinction points towards a selective mechanism rather than a general inhibition of SOCE channels. nih.govplos.org

Furthermore, investigations into the broader effects of hydantoin-based muscle relaxants, including azumolene, have revealed a preferential interaction with dihydropyridine (B1217469) receptors over ryanodine receptors. nih.gov Azumolene was found to be more potent than dantrolene in inhibiting the binding of [3H]PN200-110 to dihydropyridine receptors in porcine skeletal muscle. nih.gov This finding suggests that dihydropyridine receptors may also play a role in the mechanism of action of azumolene. nih.gov

Conversely, some studies have aimed to clarify what is not a direct target of azumolene. Research on myotubes from mouse models of malignant hyperthermia demonstrated that azumolene did not significantly alter the magnitude or rate of activation of the skeletal muscle Ca2+ release-activated Ca2+ (CRAC) current (ISkCRAC), indicating that the SOCE channel itself is not a direct molecular target. plos.org Similarly, in the context of ventilator-induced diaphragm dysfunction, treatment with azumolene did not prevent calpain activation, suggesting it may not block all forms of Ca2+ release from RyR1. frontiersin.org

Future research will likely continue to dissect these complex interactions to build a more comprehensive understanding of azumolene's molecular footprint beyond its established effects on the RyR.

Development of Advanced Research Probes

To better understand the molecular interactions of azumolene, the development of advanced research probes is a critical future direction. These probes can help to precisely identify binding sites and elucidate the conformational changes induced by drug binding.

One promising approach is the use of photoaffinity labels . These are molecules that are structurally similar to the drug of interest but contain a photoreactive group. Upon exposure to UV light, this group forms a covalent bond with the target protein, allowing for its identification. For example, [3H]azidodantrolene, a photoaffinity analog of dantrolene, has been instrumental in identifying a 160 kDa N-terminal fragment of the skeletal muscle RyR as a key binding region. acs.org The development of a specific azumolene-based photoaffinity label could provide even more direct insights into its binding sites on RyR isoforms and other potential targets. escholarship.orgnih.govnih.gov

Fluorescent probes represent another valuable tool. By attaching a fluorescent molecule to azumolene, researchers can visualize its localization within cells and tissues in real-time. This could be particularly useful for studying the dynamics of azumolene's interaction with RyR channels and its distribution in different cellular compartments. Spectroscopic monitoring using such probes can reveal local conformational changes during the interaction between azumolene and the RyR, shedding light on the mechanism of channel regulation. acs.org

The creation of isotope-labeled azumolene analogs is also crucial for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These labeled compounds can be used to trace the metabolic fate of azumolene and to quantify its binding to target proteins with high precision. scispace.com

The synthesis of these advanced research probes will be essential for moving beyond the current understanding of azumolene's pharmacology and for uncovering the finer details of its mechanism of action.

Integration with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)

The integration of multi-omics approaches, such as proteomics and transcriptomics, holds significant potential for advancing our understanding of the broader biological effects of azumolene. These technologies allow for a global analysis of changes in protein and gene expression following azumolene treatment, providing a more holistic view of its impact on cellular function.

Proteomics can be used to identify proteins that are differentially expressed or post-translationally modified in response to azumolene. rroij.com For example, phosphoproteomics has been employed to study the role of RyR2 phosphorylation in the context of cardiac arrhythmias and the therapeutic effects of azumolene. dntb.gov.uanih.gov One study revealed that RyR2 hyperphosphorylation at serine 2808 is crucial for the beneficial effects of azumolene in a rabbit model of ischemia- and reperfusion-induced arrhythmias. nih.govmdpi.com Future proteomic studies could uncover novel protein networks and signaling pathways modulated by azumolene, potentially revealing new therapeutic targets. Quantitative proteomics has been used to analyze protein expression changes in porcine muscle related to the halothane (B1672932) gene, which is linked to malignant hyperthermia, a condition for which azumolene is relevant. omia.org

Transcriptomics , the study of the complete set of RNA transcripts, can provide insights into the gene regulatory programs affected by azumolene. baylor.edu By analyzing changes in the transcriptome of muscle cells or other relevant tissues treated with azumolene, researchers can identify genes whose expression is altered. This information can help to elucidate the downstream effects of RyR modulation and identify compensatory mechanisms that may be activated. For instance, transcriptomic analysis of skeletal muscle in mouse models of cancer cachexia has been used to understand the development of muscle atrophy, a condition where calcium dysregulation may play a role. baylor.edu

The combination of proteomics and transcriptomics, often referred to as "multi-omics," can provide a powerful, systems-level understanding of azumolene's mechanism of action. By integrating these datasets, researchers can construct detailed molecular maps of the cellular response to azumolene, leading to a more complete picture of its therapeutic effects and potential side effects.

Computational Modeling and Simulation of Azumolene-RyR Interactions

Computational modeling and simulation are becoming increasingly powerful tools for investigating drug-receptor interactions at an atomic level. For azumolene, these methods offer a promising avenue to complement experimental studies and provide detailed insights into its binding with ryanodine receptors.

Molecular docking simulations can predict the preferred binding orientation of azumolene to the RyR. dcchemicals.com These simulations place the azumolene molecule into the three-dimensional structure of the RyR and calculate the binding affinity for different poses. This can help to identify the specific amino acid residues that are critical for binding and to understand the structural basis for azumolene's selectivity for different RyR isoforms. mdpi.com For example, docking simulations have been used to suggest that both dantrolene and azumolene bind near the FK506 binding protein (FKBP12.6) binding site on the RyR. nih.govresearchgate.net

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the azumolene-RyR complex over time. These simulations can reveal how the binding of azumolene affects the conformational flexibility of the RyR and how it influences the allosteric communication between different domains of the receptor. This can provide a deeper understanding of how azumolene stabilizes the closed state of the RyR channel. researchgate.net

These computational approaches can also be used to guide the design of new azumolene analogs with improved potency or selectivity. By simulating the binding of virtual compounds, researchers can prioritize the synthesis of molecules that are predicted to have favorable interactions with the RyR.

The accuracy of these computational models is continually improving with the availability of high-resolution structures of the RyR from techniques like cryo-electron microscopy. The integration of computational modeling with experimental data will be a key driver of future research into the precise molecular mechanisms of azumolene action.

Investigation in Emerging Disease Models with Calcium Dysregulation

While azumolene is primarily associated with the treatment of malignant hyperthermia, its mechanism of action—the modulation of intracellular calcium release—makes it a candidate for investigation in a broader range of diseases characterized by calcium dysregulation. frontiersin.orgzenodo.org

Neurodegenerative Diseases: There is growing evidence that calcium dysregulation plays a significant role in the pathology of neurodegenerative diseases such as Alzheimer's disease. nih.gov Studies have shown that dantrolene, a close analog of azumolene, can have neuroprotective effects in models of Alzheimer's by reducing excessive calcium release from the endoplasmic reticulum. nih.gov Future research could explore the potential of azumolene in various neurodegenerative disease models, focusing on its ability to restore calcium homeostasis and mitigate neuronal damage.

Cardiac Conditions: Abnormal calcium handling is a hallmark of many cardiac diseases, including cardiac hypertrophy and arrhythmias. nih.govwilddata.cnresearchgate.net Research has already begun to explore the effects of azumolene in cardiac models. For example, studies have shown that azumolene can improve systolic calcium release synchrony and myocardial contractility in experimental models of ventricular fibrillation. nih.govresearchgate.net It has also been shown to reduce ventricular refibrillation, an effect that is dependent on the phosphorylation state of RyR2. nih.govnih.gov Further investigations in models of cardiac hypertrophy and other heart conditions where calcium dysregulation is a key factor are warranted. researchgate.netdigibib.net

Other Myopathies: Beyond malignant hyperthermia, other muscle disorders are associated with defects in calcium handling. Investigating the efficacy of azumolene in these emerging disease models could broaden its therapeutic potential.

The table below summarizes some of the emerging disease models where azumolene is being investigated.

| Disease Model | Key Findings/Rationale | References |

|---|---|---|